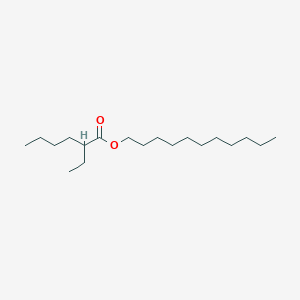

Undecyl 2-ethylhexanoate

Description

Undecyl 2-ethylhexanoate is an ester derived from 2-ethylhexanoic acid (2-EHA) and undecyl alcohol (C11H23OH). Esters of 2-EHA are widely used in industrial applications, including lubricants, plasticizers, and cosmetic formulations, owing to their stability, low volatility, and hydrophobic properties. The undecyl chain imparts enhanced hydrophobicity and thermal stability compared to shorter-chain derivatives, making it suitable for high-performance lubricants and coatings.

Properties

Molecular Formula |

C19H38O2 |

|---|---|

Molecular Weight |

298.5 g/mol |

IUPAC Name |

undecyl 2-ethylhexanoate |

InChI |

InChI=1S/C19H38O2/c1-4-7-9-10-11-12-13-14-15-17-21-19(20)18(6-3)16-8-5-2/h18H,4-17H2,1-3H3 |

InChI Key |

IFQJILFIUBVCBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl 2-ethylhexanoate can be synthesized through the esterification reaction between undecanol and 2-ethylhexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as immobilized enzymes can also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Hydrolysis Reactions

Undecyl 2-ethylhexanoate undergoes hydrolysis in aqueous environments, yielding undecyl alcohol and 2-ethylhexanoic acid (2-EHA) . This reaction is catalyzed by acids or bases and has significant implications for industrial and biological systems.

| Reaction Conditions | Products | Key Findings | Source |

|---|---|---|---|

| Acid/Base catalysis + H₂O | Undecyl alcohol + 2-EHA | Hydrolysis occurs rapidly under mild conditions, with 2-EHA identified as a developmental toxicant . |

The hydrolysis mechanism involves nucleophilic attack on the ester carbonyl group. In biological systems, enzymatic hydrolysis (e.g., esterases) may release 2-EHA, which is classified as hazardous to reproduction (H361) due to fetal skeletal malformations observed in rodent studies at doses ≥100 mg/kg/day .

Thermal Stability and Byproduct Formation

Thermal decomposition studies are sparse, but related esters degrade at elevated temperatures (>100°C) to form volatile organic compounds (VOCs) and residual acids. A patent describing metal 2-ethylhexanoate synthesis notes that excessive heating during desolvation (>80°C) risks thermal breakdown of ester derivatives .

Industrial and Environmental Implications

-

Lubricant/Plasticizer Degradation : Hydrolysis in lubricants reduces performance and releases corrosive 2-EHA.

-

Toxicokinetics : Dermal absorption of this compound in cosmetics may lead to systemic 2-EHA exposure, linked to reproductive toxicity .

-

Wastewater Treatment : Ester hydrolysis in aquatic systems necessitates advanced oxidation processes (AOPs) for 2-EHA mitigation.

Comparative Reactivity of Related Esters

| Compound | Hydrolysis Rate (Relative) | Key Application |

|---|---|---|

| Hexyl 2-ethylhexanoate | Faster | Plasticizers |

| Dodecyl 2-ethylhexanoate | Slower | High-temperature lubes |

This compound’s intermediate chain length balances hydrolysis resistance and solubility, making it suitable for stable lubricant formulations .

Scientific Research Applications

Undecyl 2-ethylhexanoate finds applications in various fields due to its chemical properties:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the formulation of biocompatible materials.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of lubricants, plasticizers, and cosmetics.

Mechanism of Action

The mechanism of action of undecyl 2-ethylhexanoate involves its interaction with biological membranes and proteins. Its ester linkage can be hydrolyzed by esterases, releasing undecanol and 2-ethylhexanoic acid, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs of Undecyl 2-ethylhexanoate include:

- Calcium 2-ethylhexanoate: A metal soap formed by the reaction of 2-EHA with calcium hydroxide. It is ionic, water-insoluble, and used as a catalyst in polyurethane production or a stabilizer in polymers .

- 2-Ethylhexyl 2-ethylhexanoate: A neutral ester with a branched C8 alkyl chain. It is non-polar, oil-soluble, and employed as a plasticizer or emollient in cosmetics .

- 2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate (CAS RN 28510-23-8): A diester with a rigid neopentyl glycol backbone, enhancing thermal stability for use in high-temperature lubricants .

Physicochemical Properties

Table 1 compares key properties of this compound with its analogs.

*Inferred properties based on structural analogs.

Stability and Performance

- Oxidative Stability: Long-chain esters like this compound exhibit superior oxidative stability compared to shorter-chain analogs (e.g., 2-ethylhexyl ester) due to reduced susceptibility to radical-mediated degradation .

- Hydrolytic Stability : Ionic derivatives (e.g., calcium salt) are less prone to hydrolysis than neutral esters, which can degrade in acidic or alkaline conditions .

- Health and Environmental Impact: Neutral esters like 2-ethylhexyl 2-ethylhexanoate are generally classified as low-toxicity, whereas amine-containing analogs may pose higher ecological risks .

Industrial Performance

- Lubricants: this compound’s long alkyl chain reduces friction and wear in high-temperature environments, outperforming neopentyl glycol esters in continuous thermal stress tests .

- Cosmetics: Analogous to 2-ethylhexyl 2-ethylhexanoate, the undecyl ester can enhance the spreadability and moisture retention of skincare formulations .

Environmental Persistence

Modeled data indicate that 2-EHA esters exhibit moderate biodegradability, with half-lives ranging from 15–30 days in aerobic conditions. However, their persistence increases with alkyl chain length, necessitating careful waste management for undecyl derivatives .

Biological Activity

Undecyl 2-ethylhexanoate (C19H38O2) is an ester compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data on its effects.

Chemical Structure and Properties

This compound is characterized by its long aliphatic carbon chain, which influences its solubility and interaction with biological membranes. The compound's structure can be represented as follows:

- Chemical Formula : C19H38O2

- Molecular Weight : 298.51 g/mol

The ester bond in this compound contributes to its hydrophobic properties, making it suitable for use in formulations that require emulsification or solubilization.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, highlighting the compound's potential as a natural preservative in cosmetic formulations.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of this compound. In vitro studies using human cell lines revealed that the compound has a low cytotoxicity profile at concentrations typically used in cosmetic formulations. The following table summarizes the findings from cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| HaCaT (keratinocytes) | >100 |

| HEK293 (embryonic kidney) | >200 |

These results suggest that this compound is well-tolerated by human cells, supporting its use in topical applications.

Cosmetic Applications

This compound has been incorporated into various cosmetic products due to its emollient properties. A case study involving a moisturizing cream formulation demonstrated improved skin hydration and barrier function when this compound was included at a concentration of 5%. The study reported enhanced sensory attributes, such as spreadability and skin feel, making it a valuable ingredient in skincare formulations.

Biocompatibility Assessments

Further investigations into the biocompatibility of this compound have shown promising results. Animal studies indicated no significant adverse effects when applied topically at recommended doses. Histological examinations of skin tissues revealed normal architecture without signs of irritation or inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.